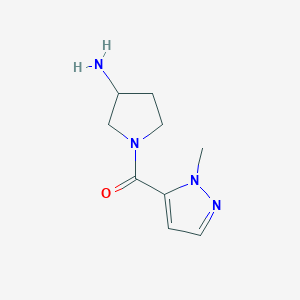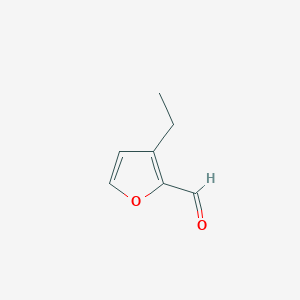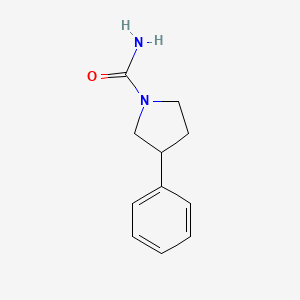
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用機序
The mechanism of action of (3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of certain kinases and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of specific proteins that are involved in cancer progression. It has also been found to have neuroprotective properties and has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has several advantages and limitations for lab experiments. Its synthetic method is relatively simple and can be carried out under specific conditions. It has been found to have potent anticancer and neuroprotective properties, making it a potential drug candidate for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the research of (3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone. One potential direction is to further study its mechanism of action and identify specific targets that it inhibits. Another potential direction is to study its potential applications in other fields, such as immunology and infectious diseases. Additionally, more research is needed to fully understand its advantages and limitations for lab experiments and its potential applications as a drug candidate.
合成法
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone can be synthesized using a specific method that involves the reaction of 3-Aminopyrrolidine and 2-Methyl-3-pyrazolone in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques.
科学的研究の応用
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential drug candidate for cancer treatment. It has also been studied for its potential applications in the field of neuroscience, where it has been found to have neuroprotective properties and has been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(2-4-11-12)9(14)13-5-3-7(10)6-13/h2,4,7H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGWAOPVKQMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
